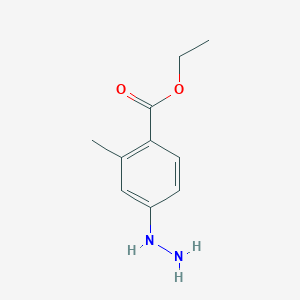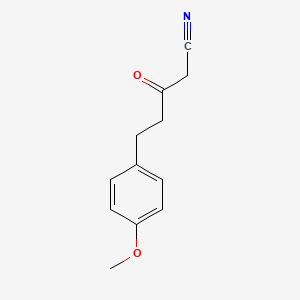![molecular formula C10H13NO2 B13224404 2-[4-(1-Aminoethyl)phenyl]acetic acid](/img/structure/B13224404.png)
2-[4-(1-Aminoethyl)phenyl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(1-Aminoethyl)phenyl]acetic acid is an organic compound with a molecular formula of C10H13NO2 This compound is characterized by the presence of an aminoethyl group attached to a phenylacetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1-Aminoethyl)phenyl]acetic acid typically involves the reaction of 4-(1-Aminoethyl)benzaldehyde with a suitable reagent to introduce the acetic acid moiety. One common method involves the use of a Grignard reagent followed by hydrolysis to yield the desired product. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for efficiency and cost-effectiveness. This can include the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
化学反应分析
Types of Reactions
2-[4-(1-Aminoethyl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of primary amines.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
2-[4-(1-Aminoethyl)phenyl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of 2-[4-(1-Aminoethyl)phenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. Upon binding to these targets, the compound can inhibit or activate certain biochemical pathways, leading to altered cellular responses. For example, it may impact insulin signaling, cell proliferation, and immune responses.
相似化合物的比较
Similar Compounds
Phenylacetic acid: A related compound with similar structural features but lacking the aminoethyl group.
4-(2-Aminoethyl)benzoic acid: Another similar compound with an aminoethyl group attached to a benzoic acid moiety.
Uniqueness
2-[4-(1-Aminoethyl)phenyl]acetic acid is unique due to the presence of both the aminoethyl and acetic acid groups, which confer distinct chemical and biological properties
属性
分子式 |
C10H13NO2 |
|---|---|
分子量 |
179.22 g/mol |
IUPAC 名称 |
2-[4-(1-aminoethyl)phenyl]acetic acid |
InChI |
InChI=1S/C10H13NO2/c1-7(11)9-4-2-8(3-5-9)6-10(12)13/h2-5,7H,6,11H2,1H3,(H,12,13) |
InChI 键 |
QJHVPYIGHIGKHL-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=C(C=C1)CC(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



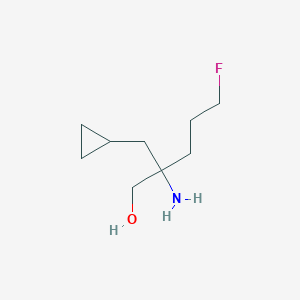
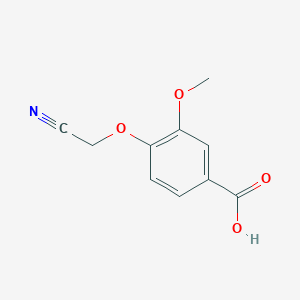



amine](/img/structure/B13224382.png)
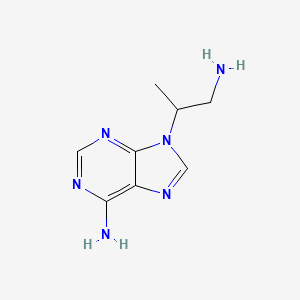
![5-(4-Cyanophenyl)-2-[(2-methoxyethyl)amino]benzonitrile](/img/structure/B13224397.png)

![3-{1,4,6-trimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid hydrate](/img/structure/B13224409.png)

